molecular formula C11H13NO B13708289 4-Allyl-N-methylbenzamide

4-Allyl-N-methylbenzamide

Cat. No.: B13708289
M. Wt: 175.23 g/mol
InChI Key: GIJVSTNSJPNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by an allyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

4-Allyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.

    N-Allylbenzamide: Lacks the methyl group, which may affect its binding properties and reactivity.

    Benzamide: The simplest form, lacking both the allyl and methyl groups.

Uniqueness

4-Allyl-N-methylbenzamide is unique due to the presence of both the allyl and methyl groups, which confer distinct chemical reactivity and binding properties. This dual substitution enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-4-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO/c1-3-4-9-5-7-10(8-6-9)11(13)12-2/h3,5-8H,1,4H2,2H3,(H,12,13)

InChI Key

GIJVSTNSJPNWSW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.